Isomucronulatol 7-O-glucoside
CAS No.: 94367-43-8
Cat. No.: VC21338036
Molecular Formula: C23H28O10
Molecular Weight: 464.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 94367-43-8 |
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Molecular Formula | C23H28O10 |
Molecular Weight | 464.5 g/mol |
IUPAC Name | (2S,3R,4S,5S,6R)-2-[[3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C23H28O10/c1-29-15-6-5-14(18(25)22(15)30-2)12-7-11-3-4-13(8-16(11)31-10-12)32-23-21(28)20(27)19(26)17(9-24)33-23/h3-6,8,12,17,19-21,23-28H,7,9-10H2,1-2H3/t12?,17-,19-,20+,21-,23-/m1/s1 |
Standard InChI Key | SXHOGLPTLQBGDO-ZPHFBNLKSA-N |
Isomeric SMILES | COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC2)O)OC |
Canonical SMILES | COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC2)O)OC |
Chemical Structure and Properties
Isomucronulatol 7-O-glucoside is classified as both an acrovestone and an isoflavonoid . Its structure is characterized by a glycosidic bond connecting the isomucronulatol moiety with glucose, which significantly contributes to its biological activity and potential therapeutic applications .
Chemical Identifiers and Nomenclature
Isomucronulatol 7-O-glucoside is known by several synonyms and chemical names, reflecting its structural characteristics and classification within organic chemistry.
Physicochemical Properties
The physicochemical properties of Isomucronulatol 7-O-glucoside provide critical information for researchers studying its bioavailability, pharmacokinetics, and potential applications.
Property | Value |
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Molecular Formula | C23H28O10 |
Molecular Weight | 464.46 g/mol |
Physical State | Powder |
Solubility | DMSO: 55 mg/ml (118.42 mM) |
Natural Sources and Isolation
Plant Sources
Isomucronulatol 7-O-glucoside has been isolated from various plant species, predominantly from those belonging to the Astragalus genus. These plants have been used in traditional medicine systems for centuries, particularly in Asian herbal practices.
The compound has been identified in:
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Astragalus membranaceus
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Astragalus mongholicus
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Various other medicinal plants that contain isoflavonoids
Isolation and Purification Techniques
The isolation of Isomucronulatol 7-O-glucoside typically involves several chromatographic techniques. In research studies, this compound has been isolated and purified using column chromatography from natural product mixtures . The purification process often includes:
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Initial extraction using organic solvents
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Fractionation through various chromatographic methods
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Structure confirmation using spectroscopic techniques including:
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ESI-MS (Electrospray Ionization Mass Spectrometry)
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1H-NMR (Proton Nuclear Magnetic Resonance)
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13C-NMR (Carbon-13 Nuclear Magnetic Resonance)
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Concentration (μg/mL) | Observed Effects |
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30 | Moderate inhibition of inflammatory markers |
50 | Enhanced inhibition of MMP13 and inflammatory cytokines |
100 | Maximum observed inhibitory effect on osteoarthritis-related molecules |
Synthesis and Production
Chemical Synthesis Approaches
While Isomucronulatol 7-O-glucoside naturally occurs in plants, synthetic pathways have been developed for its production. These synthetic routes typically involve glycosylation reactions in which isomucronulatol is connected to a glucose moiety.
The general synthetic approach includes:
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Preparation of appropriate glycosyl donors
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Activation of the glycosyl donor using suitable catalysts
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Glycosylation reaction with isomucronulatol
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Purification of the final product
Research Methodologies and Experimental Models
Cell Culture Systems
The biological activities of Isomucronulatol 7-O-glucoside have been extensively studied using cell culture systems. Human chondrosarcoma SW1353 cells represent a commonly used model for investigating the effects of this compound on osteoarthritis-related mechanisms .
The typical experimental protocol includes:
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Culture of SW1353 cells under controlled conditions
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Stimulation with IL-1β to induce inflammatory responses
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Pretreatment with Isomucronulatol 7-O-glucoside at various concentrations
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Assessment of inflammatory markers and mediators through techniques such as:
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RT-PCR for mRNA expression analysis
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Western blot for protein expression analysis
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ELISA for quantification of secreted proteins
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Future Research Directions
Knowledge Gaps and Research Needs
Despite the promising findings regarding Isomucronulatol 7-O-glucoside, several knowledge gaps remain that should be addressed in future research:
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Full elucidation of its molecular mechanisms of action
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Investigation of its bioavailability and pharmacokinetics in vivo
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Assessment of safety profiles and potential toxicity
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Development of improved synthetic routes for large-scale production
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